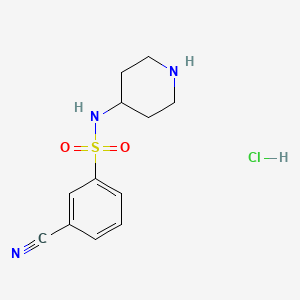

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride can be carried out in several ways. One of the most commonly used methods involves reacting 4-(4-chlorobenzenesulfonyl)piperidine with sodium cyanide in the presence of a base.Molecular Structure Analysis

The molecular formula of this compound is C12H16ClN3O2S . It has an average mass of 301.792 Da and a monoisotopic mass of 301.065186 Da .Chemical Reactions Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Carbonic Anhydrase Inhibition

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride has been studied for its role as an inhibitor of carbonic anhydrase (CA) isoenzymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications, especially in cancer treatment. For instance, Lolak et al. (2019) synthesized compounds from benzenesulfonamides incorporating 1,3,5-triazine moieties, which showed high selectivity and inhibition potency against human carbonic anhydrase isoforms, particularly those associated with tumors like hCA IX and XII (Lolak et al., 2019). Similarly, other studies like Alafeefy et al. (2015) and Moi et al. (2020) have explored different benzenesulfonamide derivatives for their CA inhibitory activity (Alafeefy et al., 2015), (Moi et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial activity. Desai et al. (2016) synthesized novel benzenesulfonamide derivatives that exhibited significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Desai et al., 2016).

Neuropharmacological Applications

This compound has also been investigated for its potential neuropharmacological effects. For instance, Hirst et al. (2006) studied a benzenesulfonamide derivative, SB-399885, as a 5-HT6 receptor antagonist, demonstrating cognitive-enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Antioxidant and Enzyme Inhibition

Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases, and their inhibition can have therapeutic benefits (Lolak et al., 2020).

Corrosion Inhibition

In the field of materials science, piperidine derivatives related to this compound have been studied for their corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to explore the efficiency of these derivatives in inhibiting iron corrosion (Kaya et al., 2016).

Properties

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCABYXCMOJPWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)

![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2984272.png)

![phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2984274.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)